(E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide is an organic compound that features a combination of phenyl, triazole, and sulfonamide groups. These functional groups are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to speed up the reactions.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
(E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form phenol derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl groups may yield phenol derivatives, while reduction of the triazole ring may produce dihydrotriazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the sulfonamide group can act as a hydrogen bond donor or acceptor. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-phenyl-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)ethenesulfonamide: shares similarities with other sulfonamide-triazole compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which can result in distinct chemical and biological properties compared to its analogs. The position of the triazole ring and the configuration of the double bond (E-configuration) can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(E)-2-phenyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-25(24,14-11-16-7-3-1-4-8-16)21-18(15-22-19-12-13-20-22)17-9-5-2-6-10-17/h1-14,18,21H,15H2/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLUKFXBSWABOC-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.